1-Decanesulfonyl chloride
Overview
Description
1-Decanesulfonyl chloride is an organic compound with the molecular formula C10H21ClO2S . It is a sulfonyl chloride derivative, characterized by a long alkyl chain attached to a sulfonyl chloride group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
1-Decanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of decane with sulfur trioxide to form decanesulfonic acid, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Acetonitrile or other suitable organic solvents.
Reagents: Thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. The use of N-chlorosuccinimide in water and acetonitrile has also been reported, providing a high yield of the desired product .
Chemical Reactions Analysis
1-Decanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation to form sulfonic acids.
Hydrolysis: In the presence of water, it hydrolyzes to form decanesulfonic acid and hydrochloric acid.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Base catalysts such as pyridine or triethylamine.
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonyl thiols .
Scientific Research Applications
1-Decanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various sulfonyl-containing compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: Sulfonamides derived from this compound are used as antibiotics and other therapeutic agents.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-decanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-Decanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- 1-Hexanesulfonyl chloride
- 1-Octanesulfonyl chloride
- 1-Dodecanesulfonyl chloride
These compounds share similar reactivity patterns but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications. The longer the alkyl chain, the more hydrophobic the compound becomes, which can affect its use in different solvents and reactions .
This compound is unique due to its intermediate chain length, providing a balance between reactivity and hydrophobicity, making it versatile for various applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
decane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKWABZCCKDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069483 | |
Record name | 1-Decanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61652-81-1 | |
Record name | 1-Decanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61652-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061652811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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